PI3K/Akt-IN-1
Description
Significance of the PI3K/Akt/mTOR Pathway in Cellular Homeostasis and Pathophysiology
The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that governs a multitude of fundamental cellular activities. wikipedia.orgcellsignal.com In a state of health, or cellular homeostasis, this pathway is integral to regulating the cell cycle, encompassing processes from cellular quiescence to proliferation and growth. wikipedia.orgbio-rad-antibodies.com It plays a pivotal role in cell survival by inhibiting programmed cell death (apoptosis), and it directs cellular metabolism, including glucose uptake and protein synthesis. wikipedia.orgnih.govresearchgate.net The pathway is activated by various extracellular signals, such as growth factors and insulin (B600854), which bind to receptors on the cell surface, initiating a cascade that activates PI3K. wikipedia.orgnih.gov Activated PI3K phosphorylates membrane lipids to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates the serine/threonine kinase Akt, a central node in this signaling network. nih.govcreative-diagnostics.comnih.gov
Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of numerous pathologies, most notably cancer. cellsignal.commdpi.com Aberrant activation of this pathway, often due to genetic mutations or loss of negative regulators like the tumor suppressor PTEN, disrupts the normal balance of cell functions. wikipedia.orgwikipedia.org This leads to uncontrolled cell proliferation, enhanced survival of malignant cells, and increased cell migration, which contributes to metastasis. wikipedia.org Hyperactivation of this signaling axis is implicated in a wide array of human cancers, including breast, prostate, and ovarian cancers, as well as leukemia. wikipedia.orgfrontiersin.org The pathway's profound influence on such a wide range of cellular processes underscores its significance in both maintaining normal physiological balance and driving disease progression when its regulation is compromised. cellsignal.combio-rad-antibodies.com
Rationale for Targeting the PI3K/Akt Pathway in Disease
The frequent hyperactivation of the PI3K/Akt pathway in human cancers makes it a highly attractive target for therapeutic intervention. nih.govnih.gov Oncogenic mutations in key components of the pathway, such as the PIK3CA gene, or the functional loss of tumor suppressors that negatively regulate it, lead to constitutive signaling that provides cancer cells with a significant growth and survival advantage. nih.govnih.gov This sustained signaling promotes the hallmarks of cancer, including relentless proliferation, evasion of apoptosis, and angiogenesis. wikipedia.org
Furthermore, the activation of the PI3K/Akt pathway is a well-documented mechanism of resistance to conventional cancer therapies, including chemotherapy, radiation, and other targeted agents. nih.govmdpi.com By promoting cell survival, this pathway can allow cancer cells to withstand the cytotoxic effects of treatment, leading to therapeutic failure and disease relapse. Therefore, inhibiting key nodes within this pathway, such as PI3K or Akt, presents a logical strategy to suppress tumor growth, induce cancer cell death, and potentially overcome therapeutic resistance. nih.govnih.gov The central role of this pathway as a convergence point for numerous growth-promoting signals makes its inhibition a promising approach in oncology research. nih.gov
Overview of PI3K/Akt Inhibitors in Academic Research
In response to the critical role of the PI3K/Akt pathway in disease, a diverse array of small-molecule inhibitors has been developed for academic and clinical research. nih.gov These inhibitors can be broadly categorized based on their specific targets within the pathway. Early research utilized first-generation PI3K inhibitors such as Wortmannin and LY294002. nih.gov Subsequent development has led to more refined agents, including:
Pan-PI3K inhibitors , which target all four class I PI3K isoforms (α, β, γ, δ).
Isoform-specific PI3K inhibitors , which are designed to be selective for a single PI3K isoform, potentially offering a more targeted approach with a better therapeutic window. selleckchem.com
Akt inhibitors , which target the central signaling node Akt, and can be further divided into ATP-competitive inhibitors and allosteric inhibitors that bind to a different site on the enzyme. wikipedia.orgscbt.com
Dual PI3K/mTOR inhibitors , which simultaneously block two key kinases in the pathway. nih.gov
A specific compound utilized in academic research is PI3K/Akt-IN-1 . This molecule is characterized as a dual-acting inhibitor that targets both PI3K and Akt. medchemexpress.comselleckchem.comselleckchem.com Its activity is directed against specific isoforms of PI3K and the kinase Akt, making it a tool for investigating the consequences of simultaneously blocking the pathway at two critical points.
Detailed Research Findings on this compound
This compound is a dual inhibitor with demonstrated activity against several key kinases in the PI3K/Akt signaling pathway. medchemexpress.comselleckchem.comselleckchem.com Laboratory studies have quantified its inhibitory potential and cellular effects.
Inhibitory Profile
The compound effectively inhibits the gamma (γ) and delta (δ) isoforms of PI3K, as well as the AKT1 kinase. Its potency is measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target Protein | IC50 Value (µM) |
| PI3Kγ | 6.99 |
| PI3Kδ | 4.01 |
| AKT1 | 3.36 |
| Data sourced from references medchemexpress.comselleckchem.comselleckchem.com |
Cellular Activity and Mechanism
Research using cancer cell lines has shown that this compound possesses cytotoxic activity, meaning it can kill cancer cells. This effect has been observed in both leukemia and breast cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) |
| K562 | Leukemia | 2.62 |
| MCF-7 | Breast Cancer | 3.22 |
| Data sourced from reference medchemexpress.com |
The mechanism through which this compound exerts its anticancer effects involves the disruption of the cell cycle and the induction of programmed cell death. In studies on the K562 leukemia cell line, treatment with the inhibitor promoted cell cycle arrest in the S-phase. medchemexpress.com Furthermore, it was shown to induce caspase-3-dependent apoptosis, a key pathway for programmed cell death. medchemexpress.comselleckchem.com This was confirmed by an increase in Annexin-V positive cells, which is a marker for apoptosis. medchemexpress.com At the molecular level, this compound markedly reduces the expression of several key proteins involved in the signaling pathway and cell cycle regulation, including PI3K, phosphorylated PI3K (p-PI3K), AKT, phosphorylated AKT (p-AKT), Cyclin D1, and NF-κB. medchemexpress.com
Structure
3D Structure
Properties
Molecular Formula |
C23H25N5O4S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-methylsulfanyl-6-[2-[(3,4,5-trimethoxyphenyl)methyl]hydrazinyl]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C23H25N5O4S/c1-29-16-8-6-15(7-9-16)20-17(12-24)22(27-23(26-20)33-5)28-25-13-14-10-18(30-2)21(32-4)19(11-14)31-3/h6-11,25H,13H2,1-5H3,(H,26,27,28) |
InChI Key |
AEWMRSCSIPYZAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NNCC3=CC(=C(C(=C3)OC)OC)OC)C#N |
Origin of Product |
United States |
Mechanism of Action of Pi3k/akt in 1 Within Cellular Signaling Networks
PI3K/Akt-IN-1 as a Modulator of Upstream Pathway Activation
The PI3K/Akt pathway is typically initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs), G-protein-coupled receptors (GPCRs), and cytokine receptors. cellsignal.comyoutube.com These receptors, upon stimulation by growth factors or other extracellular cues, recruit and activate PI3K at the plasma membrane. youtube.comnih.gov PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.govpnas.org This accumulation of PIP3 serves as a docking site for proteins containing pleckstrin-homology (PH) domains, including the serine/threonine kinase Akt. cellsignal.commdpi.com
This compound primarily functions by directly inhibiting key kinases within the pathway, rather than directly altering the function of upstream receptors. However, by blocking the downstream signal transduction, the inhibitor effectively uncouples upstream activation from its downstream cellular consequences. Furthermore, in many signaling networks, complex feedback loops exist where downstream components can influence the activity of upstream elements. aacrjournals.org For instance, some targeted therapies that inhibit only a single node, like mTOR, can lead to a feedback activation of PI3K/Akt signaling. aacrjournals.orgaacrjournals.org Dual-target inhibitors that act on both PI3K and other nodes like mTOR or Akt are designed to overcome such feedback mechanisms, ensuring a more complete and sustained blockade of the pathway. aacrjournals.orgfrontiersin.org By inhibiting both PI3K and Akt, this compound disrupts the core axis of the pathway, thereby modulating the entire signaling network and preventing potential compensatory feedback activation that could otherwise sustain proliferation signals. medchemexpress.com
Direct Inhibition of Key Kinases within the PI3K/Akt/mTOR Cascade by this compound
The primary mechanism of this compound is the direct inhibition of the enzymatic activity of specific kinases within the PI3K/Akt signaling pathway. medchemexpress.com This direct action prevents the phosphorylation and activation of downstream targets, thereby halting the signal relay.
The term "pan-inhibitor" typically refers to a compound that inhibits all isoforms within a particular kinase family, such as the four isoforms of class I PI3K (p110α, p110β, p110δ, and p110γ). aacrjournals.orgaacrjournals.org Based on available data, this compound has been shown to inhibit at least two isoforms of PI3K (γ and δ) as well as the downstream kinase Akt. medchemexpress.com This profile demonstrates a multi-targeted approach within the cascade.
Research has characterized the inhibitory activity of this compound against specific kinase isoforms, revealing its potency. The compound demonstrates effective inhibition of PI3Kγ and PI3Kδ, as well as the central signaling node, Akt. medchemexpress.com The half-maximal inhibitory concentrations (IC50) quantify this activity.
| Target Kinase | IC50 (μM) | Reference |
|---|---|---|
| PI3Kγ | 6.99 | medchemexpress.com |
| PI3Kδ | 4.01 | medchemexpress.com |
| Akt | 3.36 | medchemexpress.com |
A key characteristic of this compound is its function as a dual inhibitor, targeting both PI3K and Akt. medchemexpress.com This dual action is significant because Akt is the central downstream effector of PI3K. cellsignal.comnih.gov By inhibiting PI3K, the compound reduces the production of PIP3, which is necessary for Akt's recruitment to the cell membrane and subsequent activation. youtube.comcreative-diagnostics.com Simultaneously, the compound directly inhibits the kinase activity of Akt itself. medchemexpress.com This two-pronged attack ensures a more robust shutdown of the signaling pathway than inhibiting either kinase alone, potentially mitigating resistance mechanisms that can arise from pathway redundancy or feedback loops. frontiersin.org
Downstream Effects of this compound on Cellular Processes
By inhibiting the PI3K/Akt axis, this compound triggers significant changes in cellular processes that are normally promoted by this pathway, such as cell growth and proliferation. medchemexpress.comresearchgate.net
The PI3K/Akt pathway plays a fundamental role in driving the cell cycle and promoting cell survival. wikipedia.orgnih.gov Akt phosphorylates and regulates numerous downstream substrates that control these processes. cellsignal.comcreative-diagnostics.com For example, Akt can promote cell cycle progression by influencing proteins like Cyclin D1 and the cyclin-dependent kinase inhibitors p21 and p27. cellsignal.comcreative-diagnostics.com It also promotes survival by inhibiting pro-apoptotic proteins. cellsignal.com
The inhibition of PI3K and Akt by this compound leads to a marked reduction in cell proliferation and survival signals. medchemexpress.com Studies have shown that treatment with this compound results in high cytotoxic activity in cancer cell lines. medchemexpress.com Specifically, the compound was found to promote cell cycle arrest in the S-phase and induce apoptosis in K562 leukemia cells. medchemexpress.com This is further evidenced by an increase in Annexin-V positive cells, a marker for apoptosis, following treatment. medchemexpress.com At the molecular level, this compound markedly reduces the expression of key regulatory proteins, including PI3K, Akt, Cyclin D1, and the transcription factor NF-κB, which is involved in cell survival. medchemexpress.com
| Cell Line | Effect | IC50 / Concentration | Reference |
|---|---|---|---|
| K562 (Leukemia) | Cytotoxicity | 2.62 μM | medchemexpress.com |
| MCF-7 (Breast Cancer) | Cytotoxicity | 3.22 μM | medchemexpress.com |
| K562 (Leukemia) | Promotes S-phase cell cycle arrest and apoptosis | 2.62 μM | medchemexpress.com |
| K562 (Leukemia) | Reduces expression of PI3K, Akt, Cyclin D1, and NF-κB | 2.62 μM | medchemexpress.com |
Regulation of Cell Survival and Apoptosis Pathways
The PI3K/Akt signaling pathway is a central mediator of cell survival, and its inhibition by this compound directly promotes apoptosis, or programmed cell death. medchemexpress.comresearchgate.net Research demonstrates that this compound induces caspase-3-dependent apoptosis. selleckchem.commedchemexpress.comselleckchem.commedchemexpress.eu Caspase-3 is a critical executioner caspase in the apoptotic cascade, and its activation signifies an irreversible commitment to cell death.
In studies involving cancer cell lines, the pro-apoptotic effects of this compound are evident. For instance, in K562 leukemia cells, treatment with 2.62 µM of the inhibitor for 48 hours led to a significant increase in the population of apoptotic cells, as measured by Annexin-V staining. medchemexpress.com The mechanism underlying this effect involves the downregulation of key survival proteins. For example, inhibition of the PI3K/Akt pathway by this compound has been shown to suppress the expression of the anti-apoptotic protein BCL2 in glioma cells. nih.govfrontiersin.org By inhibiting the primary survival signals transmitted through the PI3K/Akt axis, the compound shifts the cellular balance towards apoptosis. medchemexpress.commedchemexpress.eu
| Cell Line | Concentration | Duration | Observed Effect |
| K562 (Leukemia) | 2.62 µM | 48 hours | Increased percentage of Annexin-V positive apoptotic cells. medchemexpress.com |
| U87MG & LN229 (Glioma) | 1.8-2.2 µM | Not Specified | Contributed to suppression of BCL2. nih.govfrontiersin.org |
Impact on Cell Cycle Progression
This compound exerts a significant influence on the cell cycle, primarily by inducing cell cycle arrest. selleckchem.comselleckchem.comselleckchem.comselleck.cn Specifically, studies have shown that the compound promotes arrest in the S-phase of the cell cycle. selleckchem.commedchemexpress.com This phase is characterized by DNA synthesis and replication; an arrest at this stage prevents cells from proceeding to mitosis and subsequent division.
In K562 leukemia cells, treatment with this compound resulted in S-phase arrest. medchemexpress.com This effect is mechanistically linked to the compound's ability to modulate the expression of key cell cycle regulatory proteins. The expression of Cyclin D1, a protein crucial for progression through the G1 phase, was markedly reduced following treatment with this compound. medchemexpress.com By downregulating such cyclins, the inhibitor disrupts the normal progression of the cell cycle, thereby halting proliferation.
Influence on Cellular Metabolism
The PI3K/Akt pathway is a master regulator of cellular metabolism, and its inhibition by this compound can profoundly alter metabolic processes. medchemexpress.comgenecards.org The pathway is known to control glucose uptake and utilization, and its disruption can affect cellular energy homeostasis. selleckchem.comselleck.cn
Research has shown that the PI3K/Akt pathway is involved in managing oxidative stress. In a study on renal ischemia-reperfusion injury, the natural compound Salidroside was found to activate the PI3K/Akt pathway to increase the activity of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), while decreasing malondialdehyde (MDA), a marker of oxidative stress. nih.gov The protective effect of Salidroside was abrogated by this compound, demonstrating that inhibition of this pathway can exacerbate oxidative stress and disrupt cellular metabolic balance. nih.gov Furthermore, the PI3K/Akt pathway is implicated in the regulation of metabolic enzymes involved in steroidogenesis, such as CYP11A1 and 3β-HSD, and its inhibition can impact these processes. researchgate.net
Effects on Cell Migration, Invasion, and Metastasis Mechanisms
The PI3K/Akt signaling cascade is fundamentally involved in processes that govern cell motility, including migration, invasion, and metastasis. medchemexpress.commedchemexpress.com this compound has been utilized as a tool to probe these functions and has been shown to effectively inhibit them. In studies on glioma, a key extracellular matrix protein called Versican (VCAN) was found to promote cell proliferation and migration through the PI3K/Akt/AP-1 signaling pathway. nih.govfrontiersin.orgresearchgate.net The application of this compound successfully blocked this VCAN-mediated migration, highlighting the inhibitor's ability to interfere with the molecular machinery of cell movement. nih.govfrontiersin.org
Similarly, in the context of trophoblast function, Insulin-like growth factor-binding protein 2 (IGFBP2) was shown to enhance the migration and invasion capabilities of cells. nih.gov Treatment with this compound suppressed these IGFBP2-induced effects, further confirming the compound's role in modulating cell motility by blocking the PI3K/Akt pathway. nih.gov
| Biological Context | Mediating Molecule | Effect of this compound |
| Glioma Recurrence | Versican (VCAN) | Blocked VCAN-mediated cell migration. nih.govfrontiersin.org |
| Trophoblast Function | IGFBP2 | Inhibited IGFBP2-enhanced cell migration and invasion. nih.gov |
Role in DNA Repair and Genome Stability
The PI3K/Akt pathway is interconnected with the cellular machinery responsible for maintaining genome stability, including DNA damage repair. medchemexpress.com The PI3K-related kinase (PIKK) family, which includes key DNA damage response proteins like ATM and DNA-PK, shares structural homology with PI3Ks. medchemexpress.com While direct studies detailing the specific actions of this compound on DNA repair mechanisms are limited, its inhibition of the PI3K/Akt pathway suggests a potential role in this process. The pathway's integrity is crucial for a proper response to DNA damage, and its disruption could potentially compromise the cell's ability to repair genetic lesions, thereby affecting genome stability.
Impact on Protein Synthesis and Translation
Protein synthesis is a fundamental cellular process that is tightly regulated by the PI3K/Akt pathway. medchemexpress.comgenecards.org Akt activation, downstream of PI3K, initiates a signaling cascade that promotes protein synthesis through the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). genecards.orgmedchemexpress.com mTORC1, in turn, phosphorylates key targets such as S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which unleashes the translation machinery. medchemexpress.com
Modulation of Angiogenesis Signaling
Angiogenesis, the formation of new blood vessels, is a complex process that is critically dependent on signaling pathways, including the PI3K/Akt pathway. nih.gov This pathway is often activated by pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). nih.gov
The role of this compound in modulating angiogenesis has been demonstrated in studies involving human pulmonary microvascular endothelial cells (HPMECs). In one study, the knockdown of a long non-coding RNA, VSIG2-1:1, was found to upregulate VEGF and activate the PI3K/Akt pathway, thereby promoting angiogenesis. nih.gov The application of this compound attenuated this pro-angiogenic effect, confirming that the compound can effectively modulate angiogenesis by inhibiting the VEGF/PI3K/Akt signaling axis. nih.gov This indicates that this compound can interfere with the signaling required for endothelial cell proliferation, migration, and tube formation, which are all essential steps in angiogenesis.
Cellular and Molecular Effects of Pi3k/akt in 1
Target Engagement and Selectivity Profiling of PI3K/Akt-IN-1
This compound has been identified as a dual inhibitor that targets both phosphoinositide 3-kinases (PI3Ks) and the serine/threonine kinase Akt. Research into its molecular interactions has provided insights into its target engagement and selectivity.
The primary targets of this compound are specific isoforms of PI3K and Akt. In vitro kinase assays have demonstrated its inhibitory activity against PI3Kγ, PI3Kδ, and Akt. The compound, also referred to as compound 7f in some literature, exhibits varying potencies against these targets. Specifically, it has been shown to inhibit PI3Kγ with an IC50 value of 6.99 µM, PI3Kδ with an IC50 of 4.01 µM, and Akt with an IC50 of 3.36 µM medchemexpress.comnih.govselleckchem.comselleckchem.com. These findings highlight its role as a dual inhibitor of the PI3K/Akt signaling pathway.
The selectivity profile of this compound, based on currently available data, is focused on these specific kinase isoforms. The differential inhibition between the PI3K isoforms (γ and δ) suggests a degree of selectivity within the PI3K family. However, comprehensive screening against a broader panel of kinases, including other PI3K isoforms such as α and β, and the different Akt isoforms (Akt1, Akt2, Akt3), has not been detailed in the accessible literature. Therefore, a complete understanding of its off-target effects and full selectivity profile remains to be elucidated.
The inhibitory concentrations established in enzymatic assays provide a quantitative measure of the compound's direct interaction with its designated targets. This engagement with key nodes of the PI3K/Akt pathway is fundamental to its cellular and molecular effects, which include the induction of apoptosis in cancer cell lines medchemexpress.com. The data from these studies are summarized in the table below, offering a clear overview of the target engagement for this compound.
| Target | IC50 (µM) |
|---|---|
| PI3Kγ | 6.99 |
| PI3Kδ | 4.01 |
| Akt | 3.36 |
Preclinical Efficacy of Pi3k/akt in 1 in Disease Models
In Vitro Efficacy in Disease-Relevant Cell Lines
Cancer Models
The PI3K/Akt pathway is one of the most frequently activated signaling networks in cancer, playing a significant role in tumor initiation, progression, and resistance to therapy. nih.gov Its dysregulation can occur through various genetic and epigenetic alterations, including mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K), loss of the tumor suppressor PTEN, and alterations in Akt itself. mdpi.comnih.govglowm.com
Breast Cancer: In breast cancer, particularly hormone receptor-positive (ER+) types, the PI3K/Akt pathway is a key driver of endocrine resistance. frontiersin.org Inhibition of this pathway has shown potent anti-proliferative activity, especially when combined with endocrine therapies in ER+ breast cancer cell lines like MCF-7. frontiersin.orgfrontiersin.org Studies have demonstrated that inhibiting PI3K can sensitize breast cancer cells to conventional chemotherapies. frontiersin.org Furthermore, the pathway's inhibition has been shown to induce apoptosis and suppress tumor growth in patient-derived xenograft models. frontiersin.org In models of HER2-positive breast cancer, activation of the PI3K/Akt pathway through PIK3CA mutations can lead to resistance against therapies like trastuzumab. mdpi.com
Prostate Cancer: Upregulation of the PI3K/Akt pathway promotes the viability and prevents apoptosis of prostate cancer cells. nih.govmdpi.com Pharmacological inhibition of PI3K in prostate cancer cell lines, including LNCaP, PC-3, and DU145, has been shown to suppress their invasive properties. nih.gov In PTEN-null prostate cancer cells, inhibitors of the pathway can induce a G1 growth arrest. oncotarget.com However, in some primary prostate cultures, inhibition of AKT can lead to the activation of a compensatory Ras/MEK/ERK pathway, highlighting the complexity of targeting this pathway. whiterose.ac.uk
Ovarian Cancer: The PI3K/Akt/mTOR pathway is frequently dysregulated in ovarian cancer. glowm.com Studies using various ovarian carcinoma cell lines (A2780, A2780cis, OAW42, and SKOV3) have shown that PI3K inhibitors can exert significant cytostatic and cytotoxic effects. iiarjournals.org These inhibitors have been observed to reduce the capacity for anchorage-independent growth, a hallmark of tumor cells. iiarjournals.org In some instances, PI3K/Akt pathway inhibitors have sensitized chemoresistant ovarian cancer cells to conventional treatments like cisplatin (B142131) and paclitaxel. frontiersin.org Combination strategies, for example with PARP inhibitors, have also proven effective in inhibiting proliferation and survival in PIK3CA mutant ovarian cancer cell lines. nih.gov
Lung Cancer: The PI3K pathway is often deregulated in lung cancer, contributing to increased signaling that promotes tumor growth. mdpi.com In non-small cell lung carcinoma (NSCLC) cell lines, persistent activation of AKT is frequently linked to mutations in EGFR or PIK3CA, or the loss of PTEN. kwiatkowskilab.orgplos.org Inhibition of the PI3K/Akt pathway has been shown to induce apoptosis in lung cancer cell lines such as A549 and H460. nih.gov Furthermore, targeting this pathway has been explored to overcome chemoresistance. For instance, in chemoresistant A549 cells, inhibiting the PI3K/mTOR signaling pathway demonstrated a reduction in cancer stemness properties. mdpi.com
Melanoma: Deregulated PI3K/Akt pathway activity is observed in a high percentage of melanomas and is associated with promoting tumorigenesis by inhibiting apoptosis and inducing cell survival cascades. tandfonline.com The two most common events leading to pathway activation are activating mutations in NRAS and loss of PTEN function. nih.gov In melanoma cell lines, constitutive activation of Akt is PI3K-dependent and enhances cell survival. aacrjournals.org Pharmacological inhibition of PI3K has been shown to inhibit melanoma tumor development in preclinical models. tandfonline.com
Rhabdomyosarcoma, Endocrine Tumors, Retinoblastoma, and Skin Cancers:
Endocrine Tumors: In neuroendocrine tumor cell lines from various origins (pulmonary, thyroid, pancreatic), inhibitors of the PI3K/Akt pathway have been shown to induce a dose-dependent increase in apoptosis. researchgate.net In gastrointestinal (GI) carcinoid tumor cell lines, such as BON cells, inhibiting PI3K signaling suppresses tumor cell proliferation and the expression of neuroendocrine markers. nih.gov Down-regulation of specific Akt isoforms has been shown to suppress cell viability and induce apoptosis in neuroendocrine cell lines. thno.org
Skin Cancers: Beyond melanoma, dysregulation of the PI3K/Akt pathway is associated with non-melanoma skin cancers and other skin disorders. mdpi.com
Autoimmune and Inflammatory Disease Models
The PI3K/Akt pathway is also implicated in the pathogenesis of autoimmune and inflammatory conditions.
Psoriasis: Psoriasis is characterized by the hyperproliferation of keratinocytes. The PI3K/Akt signaling pathway plays a central role in this process. researchgate.net In vitro models using human keratinocyte (HaCaT) cells stimulated with pro-inflammatory cytokines have been established to mimic psoriasis-like inflammation. mdpi.comresearchgate.net In these models, inhibitors of the PI3K/Akt pathway have been shown to suppress the proliferation and induce the apoptosis of keratinocytes. nih.gov Pharmacological inhibition of PI3K/Akt can contrast senescence processes induced by cytokines in psoriatic keratinocyte cultures. researchgate.net This suggests that targeting this pathway could regulate keratinocyte differentiation and improve psoriasis-related inflammation. mdpi.com
Multiple Sclerosis: While direct in vitro studies on PI3K/Akt-IN-1 in multiple sclerosis models are less detailed in the provided context, the pathway is a known regulator of inflammation and immune cell function, which are central to the disease's pathology.
Neurodegenerative Disease Models
Emerging evidence suggests a complex role for the PI3K/Akt pathway in neurodegenerative diseases.
Alzheimer's Disease: The role of the PI3K/Akt pathway in Alzheimer's disease (AD) is multifaceted. Some studies suggest that impaired activity of this pathway contributes to the disease's pathogenesis, including the hyperphosphorylation of tau protein. ucl.ac.uk In cultures of neuronally differentiated PC12 cells, amyloid-β (Aβ) exposure was shown to decrease the phosphorylation of Akt. ucl.ac.uk Conversely, other in vitro experiments indicate that Aβ can up-regulate Akt phosphorylation. pnas.org Despite these contrasting findings, modulation of the pathway is being explored for therapeutic benefit. For instance, certain compounds have been shown to protect cells against Aβ-induced apoptosis and tau hyperphosphorylation by regulating PI3K/Akt/GSK3β signaling. frontiersin.org
Ischemic Stroke: The PI3K/Akt pathway is recognized as a critical survival pathway in the brain. plos.org In vitro models of ischemic injury are used to study the neuroprotective effects of various compounds. Activation of the PI3K/Akt pathway is believed to contribute to cytoprotection in models of ischemia. nih.gov Studies have shown that promoting PI3K/Akt signaling can reduce neuronal damage and inhibit apoptosis following ischemic events. nih.gov
In Vivo Efficacy in Animal Models
Xenograft and Genetically Engineered Mouse Models of Cancer
The promising results from in vitro studies have led to the evaluation of PI3K/Akt pathway inhibitors in various in vivo cancer models.
Breast Cancer: In vivo, combining PI3K inhibitors with CDK4/6 inhibitors has been shown to suppress tumor growth in patient-derived tumor xenograft (PDX) models of breast cancer. frontiersin.org Fisetin, a natural compound that regulates the PI3K/Akt/mTOR pathway, inhibited the growth of 4T1 cell-derived orthotopically transplanted tumors in mice. spandidos-publications.com
Prostate Cancer: In androgen-sensitive LNCaP xenograft models, an inhibitor of all Akt isoforms demonstrated antitumor activity. mdpi.com Furthermore, in vivo studies have shown that the progression of prostate cancer is reduced when key components of the mTOR complexes, which are downstream of Akt, are lost. mdpi.com
Ovarian Cancer: In a genetically engineered mouse model of ovarian endometrioid adenocarcinoma, tumors arising from dysregulation of the WNT and PI3K/Akt/mTOR pathways responded to treatment with both conventional chemotherapy and inhibitors of mTOR or AKT. aacrjournals.org
Melanoma: Targeting PI3K with pharmacological agents or nanoparticle-encapsulated inhibitors has been shown to inhibit the growth of xenografted mouse melanoma cells. tandfonline.com
Disease-Specific Animal Models for Non-Oncological Indications
Psoriasis: In a mouse model of psoriasis induced by imiquimod, treatment with quercetin, a compound that inhibits the PI3K/Akt/GLUT1 signaling pathway, led to improvements in skin lesions and histopathological characteristics. nih.gov Similarly, azelaic acid was found to significantly inhibit local skin injury and the expression of PI3K/Akt pathway-related proteins in an imiquimod-induced psoriasis mouse model. dovepress.com In a murine model where RAS overexpression in the epidermis leads to psoriasis-like symptoms, selective AKT inhibition significantly reduced both senescence and inflammation. researchgate.net
Alzheimer's Disease: In various animal models of AD, including transgenic mice (e.g., APP/PS1), targeting the PI3K/Akt pathway has shown neuroprotective effects. frontiersin.orgmdpi.com For example, GLP-1 receptor agonists have been found to alleviate central insulin (B600854) resistance and restore downstream PI3K/Akt signaling, leading to reduced amyloid-β plaque formation and improved cognitive function. mdpi.com In a rat model of AD, administration of a tyrosine phosphatase inhibitor led to increased expression of genes in the PI3K/Akt pathway and reduced cognitive impairments. ucl.ac.uk
Ischemic Stroke: In a rat model of embolic middle cerebral artery occlusion (MCAO), activating the PI3K/Akt pathway was shown to mediate the neuroprotective effects of certain therapies. ahajournals.org For instance, atorvastatin, both alone and in combination with tPA, significantly increased the phosphorylation of Akt, and inhibiting the pathway abolished these protective effects. ahajournals.org Electroacupuncture has also been shown to provide neuroprotection by regulating autophagy and apoptosis through the PI3K/Akt pathway in rats following ischemic stroke. frontiersin.org Retinoic acid has also been shown to have neuroprotective effects in stroke models by regulating Akt and its downstream proteins. plos.org
Following a comprehensive search for preclinical efficacy data on the specific chemical compound “this compound,” it was not possible to locate any scientific literature or research findings pertaining to its effects on tumor growth inhibition, regression, or any associated histopathological and molecular analyses in treated tissues.
The search for information on "this compound" did not yield any specific preclinical studies detailing its use in disease models. Consequently, no data is available to populate the requested sections on tumor growth assessment or tissue analysis for this particular compound.
It is important to note that while there is extensive research on the broader class of PI3K/Akt pathway inhibitors, the specific compound "this compound" is not mentioned in the context of preclinical efficacy studies in the available scientific literature. Therefore, the generation of an article with the specified outline and content for "this compound" is not feasible at this time due to the absence of relevant data.
Mechanisms of Resistance to Pi3k/akt in 1
Intrinsic Resistance Mechanisms
Intrinsic resistance refers to the pre-existing characteristics of a tumor that reduce its susceptibility to a PI3K/Akt inhibitor from the outset.
The genetic landscape of a tumor plays a crucial role in its response to PI3K/Akt inhibitors. Alterations in key components of the PI3K pathway can confer intrinsic resistance.
PTEN Status: The tumor suppressor PTEN (Phosphatase and Tensin Homolog) is a critical negative regulator of the PI3K pathway. mdpi.commdpi.com It functions by dephosphorylating PIP3 to PIP2, thereby antagonizing PI3K activity. mdpi.com Loss of PTEN function, through mutation or deletion, leads to the accumulation of PIP3 and constitutive activation of the PI3K pathway. mdpi.com In such cases, inhibitors targeting a specific isoform of PI3K, like the p110α-specific inhibitor alpelisib, may be less effective because signaling can be driven by other isoforms, such as p110β. mdpi.com
PIK3CA Mutations: Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common genetic alterations in cancer. ascopost.com While these mutations can sensitize tumors to PI3K inhibitors, the specific type and context of the mutation can influence the degree of response. Some mutations may not be effectively targeted by certain inhibitors, or co-existing mutations could diminish the inhibitor's efficacy.
| Gene | Alteration | Consequence | Implication for PI3K/Akt-IN-1 |
| PTEN | Loss of function (mutation/deletion) | Constitutive PI3K pathway activation | Reduced sensitivity, as signaling can be driven by alternative PI3K isoforms (e.g., p110β). mdpi.com |
| PIK3CA | Activating mutations | Hyperactivation of the p110α isoform | While a target for inhibition, certain mutations or co-occurring alterations may confer resistance. |
Tumor cells can possess inherent mechanisms to circumvent the effects of PI3K/Akt inhibition through the activation of parallel or downstream signaling pathways.
Feedback Loops: The PI3K/Akt pathway is regulated by numerous negative feedback loops. Inhibition of the pathway can disrupt these loops, leading to the activation of upstream components. For instance, inhibiting Akt can lead to the activation of FOXO transcription factors, which in turn can upregulate the expression of receptor tyrosine kinases (RTKs) like HER3 and IGF1R. nih.govaacrjournals.org This increased RTK expression can then reactivate the PI3K pathway and stimulate other pro-survival pathways like the MAPK pathway. aacrjournals.orgresearchgate.netmdpi.com
Parallel Pathway Activation: Cancer cells may have pre-existing activation of other signaling cascades that can compensate for the inhibition of the PI3K/Akt pathway. For example, constitutive activation of the MAPK/ERK pathway can provide an alternative route for promoting cell growth and survival, thereby reducing the cell's dependence on PI3K/Akt signaling. researchgate.net
Acquired Resistance Mechanisms
Acquired resistance develops in tumors that are initially sensitive to treatment. This occurs through the selection and expansion of cancer cell clones that have developed new mechanisms to overcome the effects of the drug. mdpi.com
Under the selective pressure of a PI3K/Akt inhibitor, cancer cells can acquire new genetic alterations that reactivate the targeted pathway.
PIK3CA Amplification/Mutation: Studies have shown that amplification of the mutant PIK3CA allele can occur, leading to a substantial increase in PI3K signaling and subsequent resistance. mdpi.com Knockdown of this amplified allele has been shown to restore sensitivity to PI3K inhibitors. nih.gov Furthermore, the acquisition of new, secondary mutations in PIK3CA can also confer resistance. ascopost.commassgeneral.org Some of these mutations alter the drug-binding pocket, preventing the inhibitor from effectively engaging its target. ascopost.commassgeneral.org
AKT Alterations: Upregulation of AKT isoforms, such as AKT3, has been demonstrated to confer resistance to allosteric pan-AKT inhibitors. mdpi.com Additionally, activating mutations in AKT1 have been identified in patients who have developed resistance to PI3Kα inhibitors. aacrjournals.orgresearchgate.net
| Gene | Acquired Alteration | Mechanism of Resistance |
| PIK3CA | Amplification of mutant allele | Increased PI3K signaling. mdpi.com |
| PIK3CA | Secondary mutations | Alteration of drug-binding pocket, preventing inhibitor binding. ascopost.commassgeneral.org |
| AKT1 | Activating mutations | Reactivation of downstream signaling. aacrjournals.orgresearchgate.net |
| AKT3 | Upregulation | Compensatory signaling. mdpi.com |
A common mechanism of acquired resistance is the upregulation of RTKs, which are upstream activators of the PI3K/Akt pathway.
FOXO-Mediated RTK Upregulation: As mentioned in intrinsic resistance, the inhibition of Akt can lead to the nuclear translocation of FOXO transcription factors. aacrjournals.org This can result in the increased transcription of several RTKs, including HER3, IGF-1R, and the insulin (B600854) receptor. mdpi.com The heightened expression and phosphorylation of these RTKs can then lead to the reactivation of the PI3K pathway, mitigating the effect of the inhibitor. mdpi.comnih.gov
HER Family Receptors: The HER family of receptors, particularly HER2 and HER3, are frequently implicated in resistance. Inhibition of Akt can induce HER3 expression, leading to the formation of HER2-HER3 heterodimers and a marked increase in HER3 phosphorylation, which strongly activates PI3K. mdpi.comaacrjournals.org
To survive PI3K/Akt inhibition, cancer cells can reroute their signaling through alternative pro-survival pathways.
MAPK Pathway: The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation and survival. mdpi.com Crosstalk between the PI3K/Akt and MAPK pathways is well-documented. Inhibition of the PI3K pathway can lead to a compensatory upregulation of the MAPK pathway, allowing cancer cells to continue to proliferate. researchgate.net This can be mediated by the upregulation of RTKs that signal through both pathways. researchgate.netmdpi.com
NF-κB Pathway: The NF-κB (nuclear factor-kappa B) pathway is involved in inflammation, immunity, and cell survival. The PI3K/Akt pathway can activate NF-κB, and in some contexts, inhibition of PI3K/Akt can lead to a paradoxical activation or sustained activity of NF-κB, promoting cell survival and drug resistance. researchgate.netnih.govresearchgate.net
FAK Pathway: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Studies have shown that PI3K inhibitors can paradoxically activate FAK signaling. mdpi.com This compensatory activation of FAK can contribute to resistance, and dual inhibition of FAK and PI3K has been shown to be more effective in suppressing cancer cell growth. mdpi.comnih.gov
Inability to Generate Article on "this compound" Resistance Mechanisms Due to Lack of Specific Scientific Literature
Following a comprehensive search of publicly available scientific literature, it is not possible to generate the requested article focusing solely on the mechanisms of resistance to the specific chemical compound “this compound.” The instructions to adhere strictly to this single compound and its specific resistance mechanisms cannot be fulfilled due to a lack of published research data on this topic.
The investigation reveals that while “this compound” is documented as a dual inhibitor of the PI3K/Akt pathway and is available for preclinical research, scientific studies detailing specific resistance phenomena such as feedback loops, epigenetic modifications, or non-coding RNA dysregulation in response to this particular agent have not been published.
Existing research in the field extensively covers mechanisms of resistance to the broader class of PI3K/Akt/mTOR pathway inhibitors. This body of work describes in detail:
Feedback Loop Mechanisms: How inhibition of the PI3K/Akt pathway can lead to the compensatory activation of upstream receptor tyrosine kinases (RTKs) or parallel signaling pathways (e.g., MAPK/ERK), thereby circumventing the inhibitor's effects. These feedback mechanisms are often mediated by transcription factors like FOXO.
Epigenetic and Non-coding RNA Regulation: How changes in histone acetylation, DNA methylation, and the expression of various microRNAs (miRNAs) and long non-coding RNAs (lncRNAs) can alter the expression of key pathway components or related genes, leading to acquired resistance.
However, these findings are associated with other specific inhibitors, such as alpelisib, buparlisib, or MK-2206, and cannot be attributed specifically to “this compound” without direct experimental evidence. One located study utilized "this compound" as a laboratory tool to confirm the involvement of the PI3K/Akt pathway in glioma recurrence, but it did not investigate mechanisms of resistance to the inhibitor itself.
Given the strict constraint to focus solely on “this compound,” generating an article that is scientifically accurate and informative on the requested topics of resistance is not feasible. Fulfilling the request would require speculating or improperly generalizing data from other compounds, which would violate the core requirements of scientific accuracy and specificity.
Strategies to Overcome Resistance to Pi3k/akt in 1
Combination Therapy Approaches in Preclinical Models
Preclinical research highlights the potential of combination therapies to enhance the efficacy of PI3K/Akt pathway inhibitors and overcome resistance. While specific data for PI3K/Akt-IN-1 is not available in the provided search results, general principles from studies on other PI3K/Akt inhibitors illustrate promising strategies. These approaches aim to counteract the complex feedback loops and crosstalk that can limit the effectiveness of single-agent therapies. nih.gov
Synergistic Inhibition with other Targeted Agents (e.g., MEK inhibitors, HER2-targeted therapies, AR pathway inhibitors)
The rationale for combining PI3K/Akt pathway inhibitors with other targeted agents stems from the intricate network of signaling pathways that control cell growth and survival. verastem.com
MEK Inhibitors: Co-targeting the PI3K/Akt and MEK/ERK pathways has shown synergistic effects in preclinical models of various cancers, including non-small cell lung cancer. nih.govnih.gov Inhibition of one pathway can sometimes lead to the compensatory activation of the other, thus simultaneous blockade can lead to a more profound anti-tumor response. nih.govresearchgate.net
HER2-Targeted Therapies: In HER2-positive breast cancer, the PI3K/Akt pathway is a critical downstream effector of HER2 signaling. aacrjournals.orgnih.gov Persistent PI3K signaling is a known mechanism of resistance to HER2-targeted therapies like trastuzumab. aacrjournals.org Preclinical studies have demonstrated that combining a PI3K inhibitor with HER2 blockade can overcome this resistance, leading to enhanced anti-tumor effects in both sensitive and resistant models. aacrjournals.orgasco.org This combination more effectively blocks the PI3K-AKT-mTOR pathway, resulting in significant tumor growth inhibition. asco.org
AR Pathway Inhibitors: A significant crosstalk exists between the Androgen Receptor (AR) and PI3K/Akt signaling pathways in prostate cancer. nih.govresearchgate.netnih.gov Inhibition of one pathway can lead to the upregulation of the other, suggesting a need for simultaneous targeting. nih.gov Preclinical models, particularly those with PTEN-loss, have shown that combining PI3K/Akt inhibitors with androgen deprivation or AR antagonists results in superior efficacy and long-lasting tumor regression compared to single-agent treatment. nih.govresearchgate.netnih.gov This suggests a compensatory crosstalk between the two pathways that can be effectively overcome with combination therapy. nih.govresearchgate.net
Table 1: Preclinical Combination Strategies with PI3K/Akt Pathway Inhibitors
| Combination Agent Class | Cancer Type (Model) | Rationale | Observed Effect |
| MEK Inhibitors | Non-Small Cell Lung Cancer | Overcome compensatory pathway activation | Synergistic reduction in proliferation |
| HER2-Targeted Therapies | HER2+ Breast Cancer | Counteract resistance via persistent PI3K signaling | Enhanced anti-tumor effect in sensitive and resistant models |
| AR Pathway Inhibitors | Prostate Cancer (PTEN-negative) | Block reciprocal feedback and compensatory activation | Significant tumor regression; delayed progression |
Combination with Conventional Chemotherapy
The activation of the PI3K/Akt/mTOR pathway is a known mechanism of resistance to conventional chemotherapeutic agents. nih.govresearchgate.net Preclinical studies have extensively investigated the combination of pathway inhibitors with various types of chemotherapy. nih.gov The rationale is that by blocking this pro-survival pathway, cancer cells can be re-sensitized to the cytotoxic effects of chemotherapy. nih.govresearchgate.net Combining a PI3K/Akt pathway inhibitor with chemotherapy has been shown in preclinical studies to attenuate chemotherapy resistance. researchgate.net
Combination with Immunomodulatory Agents and Immunotherapy
Emerging research indicates a crucial role for the PI3K/Akt pathway in regulating the tumor microenvironment and immune responses. nih.govresearchgate.net Inhibition of this pathway can potentially enhance anti-tumor immunity, providing a strong rationale for combination with immunotherapies. nih.govnih.gov For instance, PI3K/Akt pathway activity has been linked to the expression of PD-L1 in some tumor cells. nih.gov Preclinical studies are exploring the combination of PI3K inhibitors with immune checkpoint inhibitors, with the goal of improving T cell killing activity against cancer cells. nih.govnih.gov
Vertical Inhibition within the PI3K/Akt/mTOR Pathway
Vertical inhibition involves simultaneously targeting multiple nodes within the same signaling cascade, such as the PI3K/Akt/mTOR pathway. nih.govnih.gov This strategy is designed to achieve a more complete and sustained blockade of the pathway, mitigating the effects of feedback loops that can occur when only a single component is inhibited. nih.govnih.govaacrjournals.org For example, inhibiting mTOR alone can sometimes lead to a feedback activation of Akt. nih.govnih.gov Preclinical studies in breast cancer cell lines and xenografts have shown that the combination of an Akt inhibitor (like MK-2206) and an mTOR inhibitor (like rapamycin) synergistically inhibits proliferation and induces apoptosis more effectively than either agent alone. nih.gov This dual inhibition leads to a more profound suppression of downstream signaling and greater anti-tumor activity. nih.govresearchgate.net
Table 2: Effects of Vertical Inhibition in Preclinical Breast Cancer Models
| Inhibitor(s) | Target(s) | Key Finding |
| MK-2206 | Akt | Inhibited Akt phosphorylation, cell proliferation, and induced apoptosis. |
| Rapamycin (B549165) | mTOR | Inhibited S6 phosphorylation and cell proliferation. |
| MK-2206 + Rapamycin | Akt and mTOR | Synergistically inhibited proliferation and induced apoptosis with higher efficacy; inhibited tumor growth more than either agent alone. |
Development of Novel this compound Derivatives with Enhanced Properties
The development of novel derivatives of existing inhibitors is a key strategy to improve therapeutic outcomes. While specific information on derivatives of this compound is not available in the provided search results, the general approach involves modifying the parent compound to create new chemical entities with enhanced properties, such as increased potency, improved selectivity, or better pharmacokinetic profiles. nih.govmdpi.comnih.govscirp.org Research in this area often focuses on structure-activity relationship studies to guide the synthesis of new compounds. mdpi.comscirp.org For example, novel dimorpholinoquinazoline-based compounds have been synthesized as potential inhibitors of the PI3K/Akt/mTOR pathway, with some derivatives showing potent cytotoxicity towards cancer cell lines. nih.gov
Isoform-Specific Inhibitors to Minimize Off-Target Effects
The PI3K and Akt families are composed of multiple isoforms, each with distinct and sometimes non-redundant functions. qub.ac.uk The development of isoform-specific inhibitors is a promising strategy to enhance the therapeutic index by minimizing off-target effects and associated toxicities that can be seen with pan-inhibitors. qub.ac.uknih.govaacrjournals.org Scientific advances have allowed for better structural characterization of each PI3K isoform, leading to the development of inhibitors with improved specificity. nih.gov For example, in prostate cancer models, the use of a β and δ selective PI3K inhibitor, AZD8186, has been evaluated. ascopubs.org Similarly, the development of subtype-selective allosteric inhibitors of AKT1/2, such as ALM301, may offer advantages in cancers where specific isoforms are predominantly activated. qub.ac.uk This targeted approach may allow for more profound inhibition of the intended target while sparing other isoforms, potentially leading to a better therapeutic window. aacrjournals.org
Allosteric Modulators of PI3K/Akt
One innovative approach to bypass resistance is the use of allosteric modulators. Unlike traditional orthosteric inhibitors that bind to the highly conserved ATP-binding site of the kinase, allosteric inhibitors target other sites on the enzyme, inducing a conformational change that inactivates it. aacrjournals.orgmdpi.com This different mechanism of action can be effective against resistance caused by mutations in the ATP-binding pocket.
Acquired resistance to PI3Kα inhibitors, such as alpelisib, is often driven by genomic alterations within the PI3K pathway. aacrjournals.orgaacrjournals.org Studies have identified secondary mutations in PIK3CA that alter the inhibitor binding pocket, reducing the affinity of orthosteric drugs. aacrjournals.orgnih.gov For instance, mutations involving the Trp780 residue can lead to broad resistance against ATP-competitive PI3K inhibitors. aacrjournals.orgresearchgate.net
Novel allosteric PI3Kα inhibitors have been developed to overcome these specific resistance mechanisms. aacrjournals.org RLY-2608 is an example of an allosteric inhibitor that has demonstrated the ability to overcome resistance induced by various secondary PIK3CA mutations. aacrjournals.orgnih.gov By binding to a different site, allosteric modulators can inhibit the enzyme's function even when the primary drug-binding site is altered. aacrjournals.org This approach represents a promising strategy to combat on-target resistance.
| Inhibitor Type | Binding Site | Effectiveness Against Resistance Mutations | Example Compound |
| Orthosteric | ATP-binding pocket | Can be compromised by mutations in the binding site (e.g., W780R). aacrjournals.org | Alpelisib, Inavolisib aacrjournals.org |
| Allosteric | Site other than the ATP-binding pocket | Can overcome resistance caused by mutations in the orthosteric binding site. aacrjournals.orgnih.gov | RLY-2608, STX-478 aacrjournals.orgresearchgate.net |
PROTACs (Proteolysis Targeting Chimeras) for Targeted Degradation
Proteolysis Targeting Chimeras (PROTACs) offer a distinct and powerful strategy to overcome resistance by eliminating the target protein entirely, rather than just inhibiting its function. nih.govfrontiersin.org PROTACs are heterobifunctional molecules with three components: a ligand that binds to the target protein (e.g., PI3K), a ligand for an E3 ubiquitin ligase, and a linker connecting them. researchgate.net This design brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. frontiersin.orgresearchgate.net
This degradation-based mechanism provides several advantages over traditional inhibition for overcoming resistance:
Overcoming Target Alterations : Resistance to inhibitors can arise from mutations that prevent drug binding or from protein overexpression. frontiersin.org Because PROTACs can effectively degrade the entire protein, they can be active against mutated or overexpressed targets. nih.govfrontiersin.org
Catalytic Action : PROTACs act catalytically, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to a more sustained and profound pathway inhibition.
Alternative Binding Sites : The target-binding ligand in a PROTAC does not necessarily need to bind to the active site, opening up possibilities for targeting proteins that are difficult to inhibit conventionally.
Researchers have successfully developed PROTACs that target PI3K. nih.gov For example, PI3K-PROTACs have been created by linking a PI3K inhibitor (piperazine derivative) to a ligand for the CRBN E3 ligase (pomalidomide). nih.gov These molecules have shown the ability to induce PI3Kα degradation and inhibit the proliferation of cancer cells. nih.gov By removing the protein from the cell, PROTACs can circumvent common resistance mechanisms that plague small molecule inhibitors. nih.gov
| Technology | Mechanism of Action | Advantage in Overcoming Resistance |
| Small Molecule Inhibitors | Occupy the active site to block enzyme function. | Efficacy can be lost due to target mutation or overexpression. frontiersin.org |
| PROTACs | Hijack the ubiquitin-proteasome system to induce degradation of the target protein. frontiersin.org | Can eliminate mutated or overexpressed proteins, providing a more durable response. nih.govfrontiersin.org |
Strategies Targeting the Tumor Microenvironment and Immune Evasion
The PI3K/Akt signaling pathway plays a crucial role not only within the cancer cell but also in shaping the surrounding tumor microenvironment (TME). numberanalytics.comnih.gov It contributes to an immunosuppressive TME, which helps tumors evade clearance by the immune system. nih.govnumberanalytics.com Therefore, targeting the PI3K/Akt pathway can be a strategy to overcome resistance by modulating the TME and reversing immune evasion. nih.gov
Activation of the PI3K pathway in tumor cells can lead to:
Recruitment of Immunosuppressive Cells : The pathway promotes the recruitment of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) into the TME. numberanalytics.comnumberanalytics.comnih.gov These cells inhibit the function of effector T cells that would otherwise attack the tumor. nih.gov
Production of Immunosuppressive Cytokines : PI3K/Akt signaling can increase the production of immunosuppressive molecules like TGF-β and IL-10. numberanalytics.comnumberanalytics.com
Upregulation of Immune Checkpoints : The pathway can upregulate the expression of immune checkpoint molecules, such as PD-L1, on cancer cells, which helps them evade immune attack. numberanalytics.comnumberanalytics.com
Inhibiting the PI3K pathway can counteract these effects, thereby reprogramming the TME to be less hospitable for the tumor and more responsive to immunotherapy. nih.govnih.gov For instance, PI3K inhibition has been shown to reduce the activity of Tregs and MDSCs, restoring the function of effector T cells. nih.gov Studies have shown that blocking PI3K signaling can sensitize previously resistant tumors to immune checkpoint inhibitors like anti-PD-1 therapy. nih.gov This provides a strong rationale for combining PI3K inhibitors with immunotherapies to overcome resistance and enhance anti-tumor immune responses. numberanalytics.comnih.gov
| Effect of PI3K/Akt Activation on TME | Consequence | Therapeutic Strategy |
| Recruitment of Tregs and MDSCs numberanalytics.comnih.gov | Suppression of anti-tumor T cell activity. nih.gov | PI3K inhibition to reduce Treg/MDSC activity. nih.gov |
| Increased production of TGF-β and IL-10 numberanalytics.com | Creation of an immunosuppressive environment. | PI3K inhibitors to decrease immunosuppressive cytokine levels. |
| Upregulation of PD-L1 numberanalytics.comnumberanalytics.com | Tumor evasion of immune destruction. | Combination of PI3K inhibitors and checkpoint blockade (e.g., anti-PD-1). nih.gov |
Biomarker Discovery and Translational Research for Pi3k/akt in 1
Identification of Predictive Biomarkers for PI3K/Akt-IN-1 Response
Predictive biomarkers are crucial for identifying patient populations most likely to benefit from this compound therapy. nih.gov These markers often reflect the underlying molecular drivers of the cancer. nih.gov
Genomic alterations that lead to the constitutive activation of the PI3K/Akt pathway are among the most promising predictive biomarkers for sensitivity to inhibitors targeting this pathway. nih.govnih.gov Tumors harboring these alterations are often dependent on this pathway for their growth and survival. nih.gov
PIK3CA Mutations: The PIK3CA gene encodes the p110α catalytic subunit of PI3K. archivesofmedicalscience.com Activating mutations in PIK3CA are frequently observed in various cancers and lead to uncontrolled PI3K enzyme activity. nih.govmdpi.com The most common "hotspot" mutations occur in the helical domain (exon 9, e.g., E542K, E545K) and the kinase domain (exon 20, e.g., H1047R). archivesofmedicalscience.com Preclinical studies have consistently shown that cancer cell lines with PIK3CA mutations exhibit heightened sensitivity to PI3K inhibitors. nih.gov Therefore, the presence of these mutations is a strong candidate predictive biomarker for response to this compound.
PTEN Loss: The PTEN gene encodes a phosphatase that acts as a critical negative regulator of the PI3K/Akt pathway by dephosphorylating PIP3. archivesofmedicalscience.comwikipedia.org Loss of PTEN function, through mutation or deletion, results in the accumulation of PIP3 and subsequent hyperactivation of Akt. archivesofmedicalscience.comspandidos-publications.com This loss is a common event in many cancers. nih.gov While preclinical data suggest that PTEN loss sensitizes tumors to PI3K pathway inhibitors, its predictive value in the clinical setting has been less consistent compared to PIK3CA mutations, sometimes showing context-dependent effects. nih.govnih.gov
AKT Mutations: Although less frequent than PIK3CA or PTEN alterations, activating mutations in the AKT genes (primarily AKT1) can also drive pathway activation. mdpi.com The E17K mutation in AKT1 is a well-characterized activating mutation that promotes the recruitment of AKT1 to the plasma membrane, leading to its phosphorylation and activation. aacrjournals.org Tumors with AKT1 mutations are predicted to be sensitive to direct Akt inhibitors and potentially to broader PI3K/Akt pathway inhibitors like this compound. aacrjournals.orgspringermedizin.de
Table 1: Key Genomic Alterations as Predictive Biomarkers for this compound
| Biomarker | Alteration Type | Consequence | Predicted Response to this compound |
|---|---|---|---|
| PIK3CA | Activating Mutation (e.g., E545K, H1047R) | Constitutive PI3K enzyme activity | Sensitive |
| PTEN | Loss-of-function (mutation/deletion) | Increased PIP3 levels, sustained Akt activation | Sensitive (context-dependent) |
Beyond single gene alterations, a broader view of the pathway's activity can be captured through gene expression signatures. researchgate.net These signatures consist of a set of genes whose collective expression pattern indicates the activation state of a particular signaling pathway. researchgate.net
A PI3K pathway activation signature would be developed by identifying a set of downstream genes that are consistently up- or down-regulated when the pathway is active. nih.govresearchgate.net This approach has the potential to be more comprehensive than single-gene mutation analysis because it can capture pathway activation resulting from various upstream alterations (e.g., receptor tyrosine kinase activation) or from unknown mechanisms. researchgate.netunclineberger.org Research has shown that a PIK3CA mutation-associated gene signature (PIK3CA-GS) can predict pathway activation and, in some preclinical studies, identify cell lines resistant to mTOR inhibitors. nih.gov Such a signature could be developed and validated to identify tumors with a hyperactive PI3K/Akt pathway that would likely respond to this compound, regardless of the specific initiating genomic event. nih.govnih.gov
The direct measurement of protein phosphorylation provides a real-time snapshot of pathway activity. nih.gov Since the PI3K/Akt pathway is a kinase cascade, the phosphorylation of key components is a hallmark of its activation.
Phospho-Akt (p-Akt): The phosphorylation of Akt at key residues (Threonine 308 and Serine 473) is a central event in the pathway, leading to its full activation. wikipedia.orgspandidos-publications.com High levels of p-Akt, often detected by immunohistochemistry (IHC) or proteomic analyses, indicate an active pathway and could serve as a predictive biomarker for sensitivity to this compound. nih.govspandidos-publications.com
Phospho-S6 (p-S6): Ribosomal protein S6 is a downstream effector of the mTORC1 complex, which is itself activated by Akt. nih.gov Phosphorylation of S6 is often used as a downstream readout of PI3K/Akt/mTOR pathway activity. nih.gov Elevated baseline levels of p-S6 may identify tumors dependent on this pathway for growth. aacrjournals.org
Measuring the phosphorylation status of these proteins in tumor tissue can help confirm pathway activation and predict response. nih.govnih.gov
Biomarkers for Monitoring Acquired Resistance to this compound
Despite initial responses, tumors can develop resistance to targeted therapies. Identifying biomarkers of acquired resistance is critical for understanding treatment failure and developing subsequent therapeutic strategies.
Mechanisms of resistance to PI3K pathway inhibitors are complex and can involve:
Reactivation of the PI3K/Akt pathway: This can occur through secondary mutations in the target protein or in other pathway components.
Activation of bypass signaling pathways: Tumor cells can activate alternative survival pathways to circumvent the blocked PI3K/Akt pathway. A prominent example is the activation of the MAPK pathway, often through KRAS mutations. nih.gov Preclinical work has demonstrated that the presence of a KRAS mutation can render cells insensitive to PI3K/mTOR inhibitors. nih.gov
Upregulation of receptor tyrosine kinases (RTKs): Increased signaling from RTKs can provide an alternative route to activate survival pathways. mdpi.com
Monitoring for these changes, for instance through liquid biopsies analyzing circulating tumor DNA (ctDNA) for new mutations, or through repeat tissue biopsies, could identify the emergence of resistance to this compound. spandidos-publications.com
Preclinical Models for Biomarker Validation
The validation of the aforementioned biomarkers is an essential step before their clinical application. This is primarily achieved using a variety of preclinical models. nih.gov
Cancer Cell Lines: A large panel of cancer cell lines with diverse genetic backgrounds provides a high-throughput method to correlate genomic alterations and expression profiles with sensitivity or resistance to this compound. nih.gov
Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is implanted into immunodeficient mice, are considered to better recapitulate the heterogeneity and molecular characteristics of the original human tumor. aacrjournals.orgmdpi.com These models are invaluable for testing the predictive power of biomarkers in a more clinically relevant in vivo setting. aacrjournals.org For example, PDX models have been used to show that mutations in PIK3CA and AKT1 are associated with sensitivity to the AKT inhibitor capivasertib. aacrjournals.org
Genetically Engineered Mouse Models (GEMMs): GEMMs, where specific genetic alterations (like Pten deletion or Pik3ca mutation) are engineered into the mouse genome, allow for the study of PI3K/Akt pathway inhibition in the context of a developing tumor within a complete microenvironment. spandidos-publications.com
These preclinical models are crucial for establishing the link between a specific biomarker and the response to this compound, paving the way for prospective validation in clinical trials. nih.gov
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Everolimus |
| Temsirolimus |
| Sirolimus |
| Ridaforolimus |
| NVP-BEZ235 |
| BGT226 |
| WYE-354 |
| AZD-8055 |
| OSI-027 |
| INK-128 |
| PP-242 |
| ONC-01910 |
| BKM120 |
| GDC-0941 |
| Alpelisib |
| Capivasertib |
| Fulvestrant |
| Bicalutamide |
| AZD5363 |
| LY294002 |
| Paclitaxel |
| MK2206 |
| Selumetinib |
| Ipatasertib |
| Palbociclib |
| Cobimetinib |
| Pertuzumab |
| Trastuzumab |
| Gefitinib |
Future Directions in Pi3k/akt in 1 Research
Elucidating Novel Downstream Effectors and Signaling Crosstalk
While the primary downstream targets of the PI3K/Akt pathway are well-established, ongoing research seeks to identify novel effector molecules and intricate crosstalk mechanisms that are influenced by inhibitors like PI3K/Akt-IN-1. The PI3K/Akt signaling cascade is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. mdpi.comoncotarget.com Its activation initiates a series of phosphorylation events, with Akt phosphorylating a wide array of downstream substrates. oncotarget.comresearchgate.net
A critical area of investigation is the interplay between the PI3K/Akt pathway and other major signaling networks. For instance, there is a complex and context-dependent crosstalk between the PI3K/Akt and the Ras/MAPK pathways, where they can either activate or inhibit each other. portlandpress.com This interaction is crucial for integrating signals from multiple extracellular cues to determine cell fate. portlandpress.com Understanding how this compound modulates this specific crosstalk could reveal new therapeutic strategies.
Furthermore, the PI3K/Akt pathway interacts with the NF-κB signaling pathway, both of which are implicated in cancer development and progression. researchgate.netnih.govnih.gov Research using systems biology approaches has suggested that the IκB kinase (IKK) complex may serve as a crucial node coordinating these two pathways. researchgate.netnih.gov By inhibiting the PI3K/Akt pathway, this compound could indirectly influence NF-κB-mediated processes like inflammation and cell survival.
Another significant area of crosstalk involves the DNA damage response (DDR). The PI3K/Akt pathway can stimulate the DDR, potentially leading to resistance to chemo- and radiotherapy. nih.gov This signaling pathway regulates key DDR proteins such as BRCA1, HMGB1, and p53. nih.gov Therefore, elucidating how this compound affects the PI3K/Akt-DDR axis is vital for developing combination therapies that can sensitize cancer cells to treatment.
The table below summarizes key signaling pathways that exhibit crosstalk with the PI3K/Akt pathway, representing potential areas for future investigation with this compound.
| Interacting Pathway | Key Mediators | Functional Outcome of Crosstalk | Potential Impact of this compound |
| Ras/MAPK | Ras, Raf, MEK, ERK | Regulation of cell proliferation and differentiation. portlandpress.com | Modulation of growth factor-dependent signaling. |
| NF-κB | IKK, NF-κB/p65 | Control of inflammation, immunity, and cell survival. researchgate.netnih.gov | Alteration of inflammatory responses and apoptosis. |
| DNA Damage Response (DDR) | PIKKs, BRCA1, p53 | Regulation of DNA repair and cell cycle arrest. nih.gov | Sensitization to genotoxic agents. |
| mTOR | mTORC1, mTORC2, S6K | Control of protein synthesis, cell growth, and metabolism. oncotarget.comnih.gov | Inhibition of anabolic processes. |
| Hypoxia-Inducible Factor-1α (HIF-1α) | HIF-1α | Regulation of angiogenesis and metabolic adaptation to hypoxia. nih.govmdpi.com | Suppression of tumor angiogenesis and metabolic reprogramming. |
Expanding Therapeutic Applications Beyond Oncology (Preclinical Scope)
While the primary focus of PI3K/Akt pathway inhibitors has been in oncology, the ubiquitous nature of this signaling cascade suggests potential therapeutic applications in a variety of other diseases. nih.gov Preclinical research is beginning to explore the utility of modulating this pathway in non-cancerous conditions.
Metabolic Disorders: The PI3K/Akt pathway is a central regulator of glucose metabolism. mdpi.comfrontiersin.org It is activated by insulin (B600854) and promotes glucose uptake in muscle and fat cells. nih.gov Dysregulation of this pathway is associated with insulin resistance and type 2 diabetes. peerj.com Preclinical studies using inhibitors of the PI3K/Akt pathway could provide insights into new therapeutic strategies for these metabolic diseases.
Inflammatory and Autoimmune Diseases: The PI3K/Akt pathway plays a crucial role in the function of immune cells. mdpi.comnih.gov It is involved in the activation and differentiation of various immune cell types, and its dysregulation can contribute to chronic inflammation and autoimmune disorders. mdpi.comnih.gov For instance, the pathway is implicated in the pathogenesis of inflammatory conditions through its role in macrophage activation and response to inflammatory signals. mdpi.com Research into the effects of PI3K/Akt inhibitors in preclinical models of diseases like rheumatoid arthritis or inflammatory bowel disease could open new therapeutic avenues.
Neurodegenerative Diseases: The PI3K/Akt pathway is critical for neuronal survival and is implicated in protecting against neuronal cell death. nih.gov Its disruption has been linked to neurodegenerative disorders. nih.gov Preclinical studies have shown that activation of the PI3K/Akt pathway can have neuroprotective effects in models of diseases like Alzheimer's and stroke. consensus.app Therefore, targeted modulation of this pathway with specific inhibitors in different contexts of neuronal injury is an area of active investigation.
Cardiovascular Diseases: The PI3K/Akt pathway is involved in various cardiovascular processes, and its dysregulation is linked to heart disease. nih.gov Further preclinical research is needed to understand the complex role of this pathway in cardiac function and pathology.
The table below outlines potential non-oncological therapeutic areas for PI3K/Akt pathway modulation, based on preclinical evidence.
| Disease Area | Rationale for Targeting PI3K/Akt Pathway | Potential Therapeutic Effect (Preclinical) |
| Metabolic Disorders (e.g., Diabetes) | Central role in insulin signaling and glucose metabolism. mdpi.comfrontiersin.orgpeerj.com | Modulation of glucose uptake and insulin sensitivity. |
| Inflammatory and Autoimmune Diseases | Regulation of immune cell activation and inflammatory responses. mdpi.commdpi.comnih.gov | Suppression of chronic inflammation and autoimmune reactions. |
| Neurodegenerative Diseases | Promotion of neuronal survival and protection against apoptosis. nih.govnih.gov | Neuroprotection in models of neurodegeneration. |
| Cardiovascular Diseases | Involvement in cardiac function and pathology. nih.gov | Exploration of cardioprotective or other therapeutic effects. |
| Respiratory Diseases | Role in airway inflammation. tandfonline.com | Reduction of inflammation in chronic respiratory conditions. |
Advanced Drug Delivery Systems for Enhanced Preclinical Efficacy
The therapeutic potential of compounds like this compound in preclinical studies can be significantly enhanced through the use of advanced drug delivery systems. researchgate.net These systems aim to improve the bioavailability, stability, and targeted delivery of therapeutic agents, thereby increasing their efficacy and minimizing off-target effects. researchgate.netmdpi.com
Nanoparticle-based drug delivery systems have emerged as a promising approach for delivering inhibitors of the PI3K/Akt/mTOR pathway. researchgate.netmdpi.com Various types of nanoparticles, including liposomes, polymeric nanoparticles, and metal-based nanocarriers, can be engineered to encapsulate drugs like this compound. mdpi.com
Key advantages of nanoparticle-based delivery in preclinical research include:
Enhanced Bioavailability: Nanoparticles can protect the encapsulated drug from degradation and premature clearance, leading to improved bioavailability compared to the free drug. mdpi.com
Targeted Delivery: Nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors on the surface of target cells, leading to preferential accumulation of the drug at the desired site. researchgate.net
Controlled Release: Drug release from nanoparticles can be engineered to be sustained over time or triggered by specific stimuli (e.g., pH, enzymes) present in the target microenvironment. frontiersin.org
For instance, preclinical studies have shown that liposomal formulations of PI3K inhibitors can enhance tumor accumulation. mdpi.com Similarly, polymeric nanoparticles have been used to deliver dual inhibitors of PI3K and mTOR with promising results in cancer models. mdpi.com In the context of gastric cancer, docetaxel (B913) and the PI3K/Akt pathway inhibitor LY294002 co-loaded into PLGA nanoparticles demonstrated controlled release and enhanced anti-tumor effects in vitro and in vivo. frontiersin.org
Future preclinical research on this compound could leverage these advanced delivery systems to improve its therapeutic index and explore its efficacy in a wider range of disease models.
Computational and Systems Biology Approaches in this compound Research
Computational and systems biology approaches are becoming increasingly important in understanding the complex behavior of signaling networks like the PI3K/Akt pathway. researchgate.netfrontiersin.org These methods allow researchers to model, simulate, and predict how the pathway will respond to perturbations, such as the introduction of an inhibitor like this compound. frontiersin.orgpeerj.com
Key applications of these approaches in this compound research include:
Modeling Pathway Dynamics: Mathematical models can simulate the dynamic interactions between the various components of the PI3K/Akt pathway. peerj.com This can help in understanding the flow of information through the network and how it is affected by inhibitors.
Identifying Critical Nodes and Crosstalk: Systems biology models can help identify critical nodes and points of crosstalk between the PI3K/Akt pathway and other signaling networks. portlandpress.comresearchgate.net For example, computational models have been used to study the interaction between the PI3K/Akt and NF-κB pathways in prostate cancer. researchgate.netnih.govnih.gov
Predicting Drug Response: By integrating molecular data (e.g., genomics, proteomics) with pathway models, it may be possible to predict which tumors or diseases will be most sensitive to this compound. peerj.com
In Silico Experiments: Computational simulations allow for the rapid testing of hypotheses and the exploration of a wide range of experimental conditions that would be time-consuming or expensive to perform in the lab. researchgate.netfrontiersin.org
For example, a computational model of the PI3K/Akt/mTOR pathway was used to investigate its link to metabolism, specifically glycolysis and nucleotide biosynthesis. frontiersin.org Such models could be used to predict the metabolic consequences of inhibiting the pathway with this compound. Another study used a systems biology approach to construct a multilevel representation of the PI3K/Akt and NF-κB pathways to identify key signaling components that contribute to their coordination. researchgate.netnih.govnih.gov
Rational Design of Next-Generation this compound Compounds
The development of next-generation inhibitors based on the structure and activity of this compound will rely heavily on rational drug design principles. nih.gov This approach involves using the three-dimensional structure of the target protein to design molecules that bind with high affinity and selectivity.
A key strategy in the rational design of PI3K inhibitors is to target the ATP-binding site of the kinase domain. frontiersin.org Many existing inhibitors are ATP-competitive. nih.gov However, achieving selectivity among the different PI3K isoforms and other related kinases remains a challenge. frontiersin.org
Future design efforts may focus on:
Developing Isoform-Selective Inhibitors: The different isoforms of PI3K have distinct physiological roles, and isoform-selective inhibitors may offer improved therapeutic windows with fewer side effects. oncotarget.com
Creating Dual-Target Inhibitors: Given the crosstalk between the PI3K/Akt pathway and other signaling networks, designing compounds that inhibit multiple nodes in a pathway (e.g., dual PI3K/mTOR inhibitors) or in interconnected pathways could be a promising strategy to overcome resistance. aacrjournals.org
Exploring Allosteric Inhibition: Allosteric inhibitors, which bind to a site other than the active site, can offer greater selectivity and may have different pharmacological profiles compared to ATP-competitive inhibitors. frontiersin.org
The design of novel andrographolide (B1667393) analogues targeting the PI3K/Akt/mTOR pathway is an example of rational design aimed at improving anti-tumor activity. researchgate.net Structure-activity relationship (SAR) studies are crucial in this process to identify chemical modifications that enhance potency and selectivity. researchgate.net
By combining structural biology, computational modeling, and medicinal chemistry, researchers can rationally design next-generation compounds inspired by this compound with improved pharmacological properties for preclinical evaluation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
